molecular formula C13H16FNO2 B6632518 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide

2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide

Cat. No.: B6632518
M. Wt: 237.27 g/mol
InChI Key: CXZNUMBYOLQQKP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-3-4-5-9-15(2)13(17)12-10(14)7-6-8-11(12)16/h3,6-8,16H,1,4-5,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZNUMBYOLQQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC=C)C(=O)C1=C(C=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the benzene ring using a fluorinating agent such as Selectfluor.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position using a hydroxylating agent like hydrogen peroxide.

    Amidation: Formation of the amide bond by reacting the intermediate with N-methyl-N-pent-4-enylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its target proteins, leading to increased efficacy. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-6-hydroxybenzamide: Lacks the N-methyl-N-pent-4-enyl group, resulting in different biological activity.

    6-hydroxy-N-methyl-N-pent-4-enylbenzamide: Lacks the fluorine atom, leading to reduced stability and bioavailability.

    2-fluoro-N-methyl-N-pent-4-enylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

Uniqueness

2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which together enhance its stability, bioavailability, and binding affinity to target proteins. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

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